Boc-Lys(Fmoc)-OH

Catalog No.
S682756
CAS No.
84624-27-1
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Fmoc)-OH

CAS Number

84624-27-1

Product Name

Boc-Lys(Fmoc)-OH

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Synonyms

Boc-Lys(Fmoc)-OH;84624-27-1;N-Boc-N'-Fmoc-L-Lysine;ST51012428;N-Boc-N-Fmoc-L-Lysine;Nalpha-Boc-Nepsilon-Fmoc-L-lysine;N-epsilon-FMOC-alpha-t-BOC-L-LYSINE;PubChem14939;15435_ALDRICH;SCHEMBL999302;N|A-Boc-N|A-Fmoc-L-lysine;15435_FLUKA;CTK8C6853;JYEVQYFWINBXJU-QFIPXVFZSA-N;MolPort-003-926-792;N-a-Boc-N-Epsilon-Fmoc-L-lysine;ZINC5460008;CB-349;AKOS015922788;RTR-026160;N(alpha)-boc-N(epsilon)-fmoc-L-lysine;AJ-54145;AK-50166;K511;KB-59036

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Building Block for Peptide Synthesis:

Boc-Lys(Fmoc)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-lysine-(9-fluorenylmethoxycarbonyl)-OH, is a key building block employed in the solid-phase peptide synthesis (SPPS) technique [, ]. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids.

Structure and Function:

Boc-Lys(Fmoc)-OH possesses two protecting groups:

  • tert-butyloxycarbonyl (Boc): This group protects the alpha-amino group (N-terminus) of the lysine residue during peptide chain elongation [].
  • 9-fluorenylmethoxycarbonyl (Fmoc): This group protects the side chain of the lysine residue (epsilon-amino group) during peptide chain elongation [].

The selective removal (deprotection) of these groups allows for the controlled formation of peptide bonds between Boc-Lys(Fmoc)-OH and other amino acid building blocks, ultimately leading to the desired peptide sequence.

Deprotection Strategy:

The Boc group in Boc-Lys(Fmoc)-OH is typically removed using a mild acidic solution, while the Fmoc group can be selectively cleaved using piperidine, a basic solution []. This orthogonal deprotection strategy enables the stepwise assembly of peptides with precise control over the order of amino acid incorporation.

Applications:

Boc-Lys(Fmoc)-OH finds applications in various scientific research fields, including:

  • Drug discovery: The synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, for potential therapeutic applications [].
  • Protein engineering: The creation of modified peptides with specific properties for functional studies and potential therapeutic development [].
  • Bioconjugation: The attachment of bioactive molecules to peptides for targeted drug delivery or imaging purposes [].

Boc-Lys(Fmoc)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-9-fluorenylmethyloxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are critical in peptide synthesis as they prevent unwanted reactions, allowing for selective formation of peptide bonds. The compound has a molecular formula of C26H32N2O6 and a molecular weight of 468.54 g/mol .

Boc-Lys(Fmoc)-OH itself does not have a specific mechanism of action. It functions as a protected amino acid building block specifically designed for solid-phase peptide synthesis (SPPS) []. During SPPS, the Boc group ensures the ε-amino group of lysine remains unreactive while the Fmoc group safeguards the C-terminus. The sequential deprotection and coupling reactions with other amino acid building blocks ultimately lead to the formation of the desired peptide sequence.

Boc-Lys(Fmoc)-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Additional Points

  • The purity of commercially available Boc-Lys(Fmoc)-OH is typically high (≥98%) to ensure efficient peptide synthesis.
  • The presence of the Boc and Fmoc groups allows for orthogonal protection, enabling selective manipulation of the desired functional group during peptide chain assembly.

  • Deprotection Reactions: The Boc and Fmoc groups can be selectively removed using specific reagents. Trifluoroacetic acid is commonly used to remove the Boc group, while piperidine is employed for the removal of the Fmoc group.
  • Peptide Bond Formation: This compound acts as a building block in peptide synthesis, reacting with other amino acids to form peptide bonds. Common coupling reagents include 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide .

Major Products

The primary products from these reactions include deprotected lysine and peptide chains containing lysine residues.

Boc-Lys(Fmoc)-OH has significant implications in biological research and drug development. It is utilized in synthesizing peptide-based drugs, which can target various biological pathways. The compound's ability to form stable peptides allows for the exploration of therapeutic agents that mimic natural proteins or peptides, contributing to advancements in medicinal chemistry .

The synthesis of Boc-Lys(Fmoc)-OH typically involves the following steps:

  • Protection of the Alpha-Amino Group: This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
  • Protection of the Epsilon-Amino Group: The Boc-protected lysine is then reacted with Fmoc-N-hydroxysuccinimide ester, again in the presence of a base like sodium bicarbonate.

These steps ensure that both amino groups are protected, allowing for controlled reactions during peptide synthesis .

Boc-Lys(Fmoc)-OH finds widespread applications in:

  • Peptide Synthesis: As a fundamental building block for constructing peptides and proteins.
  • Drug Development: In creating peptide-based drugs that can interact with biological systems.
  • Biomaterials: In developing hydrogels and nanofibers for drug delivery and tissue engineering applications .

Research has indicated that Boc-Lys(Fmoc)-OH can interact with various biological molecules, enhancing its utility in drug design. Its structural properties allow it to mimic natural peptides, facilitating interactions with receptors or enzymes involved in physiological processes. Studies focusing on its binding affinities and functional roles are ongoing to better understand its potential therapeutic applications .

Boc-Lys(Fmoc)-OH shares similarities with several other protected amino acids used in peptide synthesis:

Compound NameDescription
Boc-Lys(Boc)-OHBoth alpha and epsilon amino groups are protected by Boc groups.
Fmoc-Lys(Fmoc)-OHBoth alpha and epsilon amino groups are protected by Fmoc groups.
Fmoc-Lys(Boc)-OHCombination of Fmoc protection at the alpha position and Boc protection at the epsilon position.

The uniqueness of Boc-Lys(Fmoc)-OH lies in its combination of both Boc and Fmoc protective groups, allowing for greater flexibility during peptide synthesis. This dual protection enables selective deprotection strategies that facilitate precise assembly of peptides .

XLogP3

4.5

Dates

Modify: 2023-08-15

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